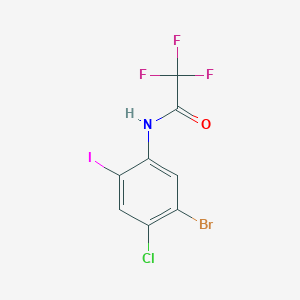
N-(5-bromo-4-chloro-2-iodophenyl)-2,2,2-trifluoroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromo-4-chloro-2-iodophenyl)-2,2,2-trifluoroacetamide is a complex organic compound characterized by the presence of bromine, chlorine, iodine, and trifluoroacetamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-4-chloro-2-iodophenyl)-2,2,2-trifluoroacetamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of solvents such as ethanol or ethyl acetate and catalysts like tin chloride dihydrate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-bromo-4-chloro-2-iodophenyl)-2,2,2-trifluoroacetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, iodine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced species.
Wissenschaftliche Forschungsanwendungen
N-(5-bromo-4-chloro-2-iodophenyl)-2,2,2-trifluoroacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(5-bromo-4-chloro-2-iodophenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The presence of multiple halogen atoms and the trifluoroacetamide group allows it to engage in various types of chemical interactions, including hydrogen bonding, halogen bonding, and hydrophobic interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(5-bromo-4-chloro-2-fluorophenyl)-2,2,2-trifluoroacetamide
- N-(5-bromo-4-chloro-2-methylphenyl)-2,2,2-trifluoroacetamide
- N-(5-bromo-4-chloro-2-nitrophenyl)-2,2,2-trifluoroacetamide
Uniqueness
N-(5-bromo-4-chloro-2-iodophenyl)-2,2,2-trifluoroacetamide is unique due to the presence of iodine, which is less common in similar compounds
Eigenschaften
Molekularformel |
C8H3BrClF3INO |
|---|---|
Molekulargewicht |
428.37 g/mol |
IUPAC-Name |
N-(5-bromo-4-chloro-2-iodophenyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C8H3BrClF3INO/c9-3-1-6(5(14)2-4(3)10)15-7(16)8(11,12)13/h1-2H,(H,15,16) |
InChI-Schlüssel |
ATHPRDAYPNCCTO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1Br)Cl)I)NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















